molecular formula C7H15Cl2N B3054833 Propylamine, N,N-bis(2-chloroethyl)- CAS No. 621-68-1

Propylamine, N,N-bis(2-chloroethyl)-

Cat. No. B3054833
CAS RN: 621-68-1
M. Wt: 184.1 g/mol
InChI Key: XPOTXXGDCPYFGR-UHFFFAOYSA-N
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Description

“Propylamine, N,N-bis(2-chloroethyl)-” is a chemical compound with the molecular formula C7H15Cl2N . It is also known as "2-Chloro-N,N-bis(2-chloroethyl)-1-propanamine" .


Molecular Structure Analysis

The molecular structure of “Propylamine, N,N-bis(2-chloroethyl)-” consists of a propylamine (propane with an amine group) backbone with two 2-chloroethyl groups attached to the nitrogen atom . The exact structure can be found in chemical databases like ChemSpider .


Physical And Chemical Properties Analysis

“Propylamine, N,N-bis(2-chloroethyl)-” is likely a colorless liquid, similar to propylamine . Its exact physical and chemical properties, such as boiling point, melting point, and solubility, are not provided in the search results. For detailed properties, please refer to a chemical database or material safety data sheet.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N,N-bis(2-chloroethyl)propan-1-amine:

Chemotherapy Agent

N,N-bis(2-chloroethyl)propan-1-amine, similar to other nitrogen mustards, has been studied for its potential use as a chemotherapy agent. Its alkylating properties allow it to interfere with DNA replication in rapidly dividing cells, making it effective against certain types of cancer . This compound has shown promise in treating lymphomas and leukemias.

Synthesis of Piperazine Derivatives

This compound is used as a starting material in the synthesis of piperazine derivatives . Piperazine derivatives have a wide range of applications, including use as anthelmintics (anti-parasitic drugs), psychoactive drugs, and in the manufacture of plastics and resins.

Chemical Warfare Research

N,N-bis(2-chloroethyl)propan-1-amine has been studied in the context of chemical warfare due to its structural similarity to nitrogen mustards, which are known blister agents . Research in this area focuses on understanding its toxicological effects and developing countermeasures and decontamination methods.

Biochemical Research

In biochemical research, this compound is used to study the mechanisms of alkylation and its effects on biological molecules. It serves as a model compound to investigate how alkylating agents interact with DNA, proteins, and other cellular components .

Pharmaceutical Development

The compound’s ability to form stable intermediates makes it useful in pharmaceutical development. Researchers use it to design and test new drugs that can target specific cellular pathways or diseases . Its reactivity is harnessed to create compounds with desired therapeutic properties.

Material Science

In material science, N,N-bis(2-chloroethyl)propan-1-amine is used in the synthesis of polymers and resins. Its bifunctional nature allows it to act as a cross-linking agent, enhancing the mechanical properties and stability of the resulting materials .

Environmental Toxicology

Studies on the environmental impact of N,N-bis(2-chloroethyl)propan-1-amine focus on its persistence and toxicity in ecosystems. Researchers investigate its degradation pathways and potential risks to wildlife and human health .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for the derivatization of amino acids, dipeptides, and nucleotides . This application helps in the detection and quantification of these biomolecules in various samples, facilitating research in biochemistry and molecular biology.

properties

IUPAC Name

N,N-bis(2-chloroethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N/c1-2-5-10(6-3-8)7-4-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOTXXGDCPYFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211156
Record name Propylamine, N,N-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

621-68-1
Record name Propylamine, N,N-bis(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylamine, N,N-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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